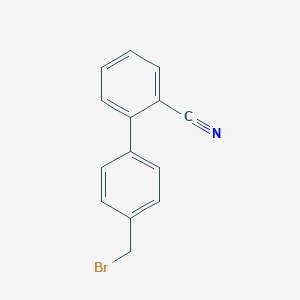

4'-Bromomethyl-2-cyanobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIEVAMVPCZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363559 | |

| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-54-2 | |

| Record name | 4-(Bromomethyl)-2′-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Bromomethyl)-2-cyanobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromomethylbiphenyl-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Bromomethylphenyl-4')-2 benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-(BROMOMETHYL)-2-CYANOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Bromomethyl-2-cyanobiphenyl chemical properties

An In-depth Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl: Core Chemical Properties and Applications

Introduction

This compound, also known by other names such as Bromo OTBN or 2-(4-Bromomethylphenyl)benzonitrile, is a pivotal organic intermediate in the pharmaceutical industry.[1][2] Its unique bifunctional structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it an essential building block for the synthesis of a significant class of antihypertensive drugs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an off-white to cream-colored crystalline powder.[1][3] Its properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Citations |

| CAS Number | 114772-54-2 | [2][3] |

| Molecular Formula | C₁₄H₁₀BrN | [1][3] |

| Molecular Weight | 272.14 g/mol | [1][3] |

| Appearance | Off-white to cream powder/crystal | [1][3] |

| Melting Point | 125-128 °C (lit.) | [1][2][3] |

| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg (Predicted) | [1][2][3] |

| Solubility | Insoluble in water; Slightly soluble in acetonitrile and chloroform; Soluble in dichloromethane. | [2][4] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 203.7 ± 26.8 °C | [1] |

| LogP | 3.2 | [2] |

Reactivity and Applications

The chemical utility of this compound is primarily dictated by the reactivity of its two main functional groups.

-

Bromomethyl Group : The benzylic bromide is highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application, allowing for the facile introduction of the biphenyl moiety into larger molecular frameworks.[3]

-

Cyano Group : The nitrile group can undergo various chemical transformations, including hydrolysis, reduction, or participation in cycloaddition reactions to form heterocyclic rings, such as the tetrazole ring characteristic of many sartan drugs.[3]

Pivotal Role in "Sartan" Drug Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans".[3][5] This class of drugs, including Losartan, Valsartan, Telmisartan, and Azilsartan, is widely prescribed for the treatment of hypertension and heart failure.[3][5] The compound provides the essential biphenyl structure required for the drug molecule to selectively bind to the angiotensin II type 1 (AT₁) receptor, effectively blocking its hypertensive effects.[3][6]

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the benzylic bromination of its precursor, 4'-methyl-2-cyanobiphenyl.[3] Various methods have been developed to optimize yield, purity, and industrial scalability while minimizing hazardous byproducts.

Method 1: Radical Bromination with N-Bromosuccinimide (NBS)

This is a classic and widely used method for benzylic bromination.[3][7]

-

Reactants : 4'-methyl-2-cyanobiphenyl, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN).[3][7]

-

Solvent : Typically a non-polar solvent like 1,2-dichloroethane, carbon tetrachloride, or chlorobenzene.[7][8]

-

Procedure :

-

Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent.[7]

-

Add N-bromosuccinimide and the radical initiator to the mixture.[7]

-

Heat the mixture gradually to reflux to control the initial exothermic reaction, and maintain reflux for several hours (e.g., 4 hours).[7]

-

Cool the reaction mixture and wash it with hot water to remove the succinimide byproduct.[7]

-

Dry the organic phase and concentrate it to yield the crude product as crystals.[7]

-

The crude product can be further purified by recrystallization.[9]

-

Method 2: Flow Synthesis with Dibromohydantoin

This method offers a more controlled, continuous-flow process suitable for industrial production.[2][10]

-

Reactants : 4'-methyl-2-cyanobiphenyl and dibromohydantoin.[2][10]

-

Procedure :

-

Prepare two separate solutions: Solution A with 4'-methyl-2-cyanobiphenyl in dichloromethane and Solution B with dibromohydantoin in dichloromethane.[2][10]

-

Load the solutions into two separate syringes and mount them on the syringe pumps.[2][10]

-

Set the flow rate for both pumps (e.g., 1.5 mL/min) to feed the reactants into the flow reactor.[2][10]

-

Heat the reactor to a controlled temperature (e.g., 50°C) and irradiate with a suitable light source (e.g., 4000K LED) to initiate the reaction.[2][10]

-

Collect the product stream and quench the reaction with a reducing agent like sodium bisulfite.[2][10]

-

Perform a liquid-liquid extraction, remove the solvent from the organic phase by rotary evaporation, and recrystallize the product from a suitable solvent like isopropyl ether.[2][10] This method can achieve high purity (90%) and yield (94%).[2][10]

-

Method 3: Green Photocatalytic Synthesis

Recent research focuses on more environmentally friendly "green" methods that avoid halogenated solvents and harsh reagents.[8][11]

-

Reactants : 4'-methyl-2-cyanobiphenyl, hydrogen peroxide (H₂O₂), and hydrobromic acid (HBr) as the bromine source.[8]

-

Solvent : A greener solvent alternative such as diethyl carbonate (DEC).[8][11]

-

Procedure :

-

Combine the reactants in diethyl carbonate.

-

Irradiate the mixture with visible light to initiate the radical chain reaction.[8]

-

The reaction proceeds at room temperature.

-

The product precipitates from the solution and can be purified by simple filtration and washing, for example, with 2-propanol.[11]

-

This method can produce the final product with good yield (71%) and high purity (97%) without the need for extensive purification.[8]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects.[4] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[12][13][14]

-

Precautionary Measures :

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][15]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]

-

Use in a well-ventilated area or under a local exhaust system to avoid dust formation and inhalation.[4][15]

-

Wash skin thoroughly after handling.[4]

-

Store in a dry, dark, and well-ventilated place in a tightly sealed container.[2]

-

-

Incompatible Materials : Strong oxidizing agents and strong bases.[4]

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | 114772-54-2 | Benchchem [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5621134A - Method for producing this compound - Google Patents [patents.google.com]

- 10. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. chemicalbook.com [chemicalbook.com]

Technical Guide: 4'-Bromomethyl-2-cyanobiphenyl - A Core Intermediate in Modern Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a pivotal organic compound, primarily recognized for its role as a key intermediate in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as 'sartans'.[1] Its molecular structure is strategically designed for the efficient construction of the biphenyl-tetrazole moiety, a critical pharmacophore for drugs like Losartan, Valsartan, and Irbesartan.[2] This guide provides an in-depth overview of its chemical properties, synthesis, and application in pharmaceutical manufacturing.

Physicochemical Properties

This compound is an off-white to cream-colored crystalline powder.[3][4] A comprehensive summary of its quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀BrN | [3][4][5][6][7] |

| Molecular Weight | 272.14 g/mol | [2][3][4][5][6][7] |

| CAS Number | 114772-54-2 | [2][5] |

| Melting Point | 125-128 °C | [3][4][8] |

| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg | [3] |

| Appearance | Off-white to cream powder | [2][3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the radical bromination of 4'-methyl-2-cyanobiphenyl. This reaction is typically initiated by a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol: Radical Bromination using NBS

This protocol is based on a common laboratory-scale synthesis.

Materials:

-

2-cyano-4'-methylbiphenyl

-

1,2-dichloroethane

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

Procedure:

-

In a suitable reaction vessel, dissolve 467.3 g of 2-cyano-4'-methylbiphenyl in 4.7 L of 1,2-dichloroethane.[2]

-

Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the mixture.[2]

-

Heat the mixture gradually to initiate the reaction, being cautious of the exothermic effect.[2]

-

Once the initial exotherm subsides, reflux the mixture for 4 hours.[2]

-

After the reaction is complete, cool the mixture to 50 °C.[2]

-

Wash the organic phase three times with hot water.[2]

-

Dry the organic phase and concentrate it under reduced pressure to yield cream-colored crystals of this compound.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. Buy this compound | 114772-54-2 [smolecule.com]

- 5. An Improved Process For Preparing Losartan Potassium [quickcompany.in]

- 6. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromomethyl-2-cyanobiphenyl | C14H10BrN | CID 22238501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromomethyl-2-cyanobiphenyl - Safety Data Sheet [chemicalbook.com]

Technical Guide: 4'-Bromomethyl-2-cyanobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN), a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its core physicochemical properties, with a focus on its melting point, and provides detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 125-128 °C (lit.) | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₀BrN | [2][6] |

| Molecular Weight | 272.14 g/mol | [2][6] |

| Boiling Point | 413.2 ± 38.0 °C (Predicted) | [3][5] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Solubility | Insoluble in water. Soluble in dichloromethane, tetrahydrofuran, and toluene. | [3] |

| Vapor Pressure | ~0.001 hPa at 20 °C | [4] |

| log Pow (Octanol/Water) | ~3.2 | [4] |

Core Applications in Drug Development

This compound is a pivotal synthetic intermediate, primarily in the production of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans".[7] Medications such as Losartan, Valsartan, Telmisartan, and Azilsartan utilize this compound to construct the essential (2'-cyanobiphenyl-4-yl)methyl moiety.[7] The reactivity of its bromomethyl group is crucial for nucleophilic substitution reactions, allowing for the connection of the biphenyl structure to the rest of the final drug molecule.[7]

Experimental Protocols

Synthesis of this compound via Radical Bromination

This protocol describes a common method for the synthesis of this compound from 2-Cyano-4'-methylbiphenyl using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[7]

Materials:

-

2-Cyano-4'-methylbiphenyl

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Dichloromethane (CH₂Cl₂) or similar halogenated hydrocarbon solvent[8]

-

Sodium bisulfite solution

-

Isopropyl ether (for recrystallization)[5]

Procedure:

-

Dissolve 10g of 2-Cyano-4'-methylbiphenyl in 30mL of dichloromethane in a suitable reaction vessel.[5]

-

In a separate vessel, prepare a solution of the brominating agent. For instance, dissolve 9g of dibromohydantoin (a source of bromine) in 30mL of dichloromethane.[5] Alternative: N-Bromosuccinimide (NBS) is commonly used as it provides a low, constant concentration of bromine, minimizing side reactions.[7]

-

Add a catalytic amount of a radical initiator, such as AIBN or BPO, to the reaction mixture.[7]

-

Initiate the reaction. This can be done by heating the mixture to reflux or by photo-initiation (e.g., with a 4000K LED light at 475nm for 30 minutes at 50°C).[5][8]

-

Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by adding a sodium bisulfite solution to remove any unreacted bromine.[5]

-

Perform a liquid-liquid extraction. Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent by rotary evaporation.[5]

-

Purify the crude product by recrystallization from a suitable solvent system, such as isopropyl ether or an ethylene dichloride/n-heptane mixture, to yield the final product.[5][8]

Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus. For more precise measurements and thermodynamic analysis, Differential Scanning Calorimetry (DSC) can be employed.[9]

Materials:

-

Purified this compound crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. Gently crush the crystals using a mortar and pestle if necessary.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (125-128 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway from the starting material, 2-Cyano-4'-methylbiphenyl, to the formation of the sartan drug class, highlighting the critical role of the this compound intermediate.

Caption: Synthetic pathway for sartan drugs via Br-OTBN.

References

- 1. Buy this compound | 114772-54-2 [smolecule.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. chembk.com [chembk.com]

- 4. 4-Bromomethyl-2-cyanobiphenyl - Safety Data Sheet [chemicalbook.com]

- 5. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]

- 6. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 114772-54-2 | Benchchem [benchchem.com]

- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a pivotal organic intermediate, primarily recognized for its critical role in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans".[1] This guide provides an in-depth overview of its chemical identity, physical and chemical properties, established synthetic protocols, and its significant applications in pharmaceutical development.

Chemical Identity and Nomenclature

The compound, commonly known as this compound, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-[4-(bromomethyl)phenyl]benzonitrile[2]

Synonyms:

-

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile[2]

-

2-Cyano-4'-bromomethylbiphenyl[3]

-

4'-Bromomethylbiphenyl-2-carbonitrile[4]

-

OTBNBr[5]

-

Sartan Bromo biphenyl[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀BrN | [1][5] |

| Molecular Weight | 272.14 g/mol | [1][5] |

| Appearance | Off-white to cream powder/crystal | [1][6] |

| Melting Point | 125-128 °C | [1][4][5] |

| Boiling Point | 413.2 ± 38.0 °C (Predicted) | [1][4][5] |

| Solubility | Insoluble in water; Slightly soluble in Acetonitrile and Chloroform | [5] |

| CAS Number | 114772-54-2 | [1][5] |

| InChIKey | LFFIEVAMVPCZNA-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the benzylic bromination of 2-cyano-4'-methylbiphenyl.[1] This reaction is typically a free-radical substitution. Several protocols have been established, varying in the choice of brominating agent, radical initiator, and reaction conditions.

Experimental Protocol 1: Radical Bromination using N-Bromosuccinimide (NBS)

This is a classical and widely practiced method for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve 2-cyano-4'-methylbiphenyl in a suitable solvent, such as 1,2-dichloroethane.[7]

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), to the solution.[1][7]

-

Heating: Gradually heat the reaction mixture to reflux to initiate the reaction, which is often exothermic.[7] Maintain reflux for a period of time, typically around 4 hours, to ensure the reaction goes to completion.[7]

-

Work-up: After cooling, the reaction mixture is typically washed with hot water to remove succinimide and other water-soluble byproducts.[7]

-

Isolation: The organic phase is then dried and concentrated to yield the crude product, which can be further purified by recrystallization to give cream-colored crystals.[7]

Experimental Protocol 2: Photochemical Synthesis

A greener alternative to traditional methods utilizes visible light to initiate the radical chain reaction.

Methodology:

-

Reaction Setup: In a suitable reactor, combine 2-cyano-4'-methylbiphenyl with a bromine source such as the H₂O₂/HBr system in a suitable solvent.[8]

-

Initiation: Irradiate the reaction mixture with a visible light source, such as a household LED lamp, to initiate the radical chain reaction.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, HPLC).

-

Isolation: Upon completion, the product can often be isolated by simple filtration and washing, yielding a product with high purity without the need for extensive purification.[8]

Experimental Protocol 3: Flow Chemistry Approach

Modern synthetic methods may employ flow chemistry for improved control and safety.

Methodology:

-

Reagent Streams: Prepare two separate solutions: one containing 2-cyano-4'-methylbiphenyl in dichloromethane and the other containing a brominating agent like dibromohydantoin in dichloromethane.[4][5]

-

Flow Reaction: Pump the two solutions through a microreactor at a controlled flow rate.[4][5] The reactor is maintained at a specific temperature (e.g., 50°C) and may be irradiated with light (e.g., 475 nm LED) to promote the reaction.[4][5]

-

Quenching and Work-up: The output from the reactor is collected in a vessel containing a quenching agent like sodium bisulfite.[4][5] The organic and aqueous layers are then separated.

-

Purification: The organic phase is concentrated, and the product is purified by recrystallization from a suitable solvent like isopropyl ether to yield the final product.[4][5]

Synthetic Workflow and Logical Relationships

The general synthetic pathway for this compound from its precursor is depicted below. This diagram illustrates the key components and transformations in the synthesis.

Caption: Synthetic workflow for this compound.

Reactivity and Role in Pharmaceutical Synthesis

The chemical reactivity of this compound is centered around the bromomethyl group, which is a reactive benzylic halide.[1] This functional group readily undergoes nucleophilic substitution reactions, making it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds.[1] This reactivity is harnessed in the synthesis of sartan drugs, where the biphenyl moiety is coupled to the imidazole or a similar heterocyclic core of the final drug molecule.[1]

The cyano group can also be a site for further chemical transformations. For instance, in the synthesis of certain non-tetrazole ARBs like azilsartan, the cyano group can participate in the formation of other heterocyclic rings.[1]

The overall synthetic utility in the production of ARBs is illustrated in the following diagram.

Caption: Role in the synthesis of Angiotensin II Receptor Blockers (Sartans).

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its well-established synthetic routes and versatile reactivity make it an indispensable building block in the production of life-saving antihypertensive medications. The continuous development of more efficient and environmentally friendly synthetic protocols, such as those employing photochemistry and flow chemistry, underscores the ongoing relevance of this key intermediate in modern drug development. This guide provides a foundational understanding for researchers and professionals working in the field of medicinal chemistry and pharmaceutical manufacturing.

References

- 1. This compound | 114772-54-2 | Benchchem [benchchem.com]

- 2. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4 -Bromomethyl-2-biphenylcarbonitrile 97 114772-54-2 [sigmaaldrich.com]

- 4. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]

- 5. sfdchem.com [sfdchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the production of angiotensin II receptor blockers (ARBs), commonly known as sartans.[1][2][3] This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in drug development and manufacturing.

Core Synthesis Pathway: Radical Bromination

The principal and most widely employed method for the synthesis of this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl.[2][4] This reaction selectively targets the benzylic methyl group due to the stability of the resulting benzylic radical intermediate.

The general transformation is as follows:

Caption: General synthesis pathway for this compound.

This benzylic bromination can be achieved through various methods, which differ in the choice of brominating agent, radical initiator, and reaction conditions.[2]

Key Synthetic Methodologies & Quantitative Data

Several protocols for the synthesis of this compound have been developed, each with its own set of advantages and disadvantages regarding yield, purity, cost, and environmental impact. The following tables summarize the quantitative data from various cited experimental protocols.

Table 1: Comparison of Synthesis Protocols

| Method | Brominating Agent | Radical Initiator | Solvent(s) | Yield | Purity | Reference(s) |

| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | 1,2-dichloroethane | High | High | [5] |

| Light-Induced Synthesis | H₂O₂/HBr | Visible Light | Diethyl Carbonate | 71% | 97% | [1] |

| Dibromohydantoin Method | Dibromohydantoin | LED Light (475nm) | Dichloromethane | 94% | 90% | [6][7] |

| Direct Bromination | Bromine (Br₂) | AIBN | Ethylene dichloride/n-heptane | 89.4% | 99.0% | [8] |

| Oxidative Bromination | Bromine (Br₂) | Radical Initiator | Monochlorobenzene | - | - | [9] |

AIBN: 2,2'-azobis(2-methylpropionitrile)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Wohl-Ziegler Bromination

This traditional method utilizes N-bromosuccinimide as the bromine source and a chemical radical initiator.[5]

-

Materials:

-

4'-methyl-2-cyanobiphenyl

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

1,2-dichloroethane

-

-

Procedure:

-

Dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane.[5]

-

Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the solution.[5]

-

Gradually heat the mixture to control the initial exothermic reaction.[5]

-

Reflux the mixture for 4 hours.[5]

-

Cool the reaction to 50°C.[5]

-

Wash the organic phase three times with hot water.[5]

-

Dry the organic phase and concentrate to obtain the product as cream-colored crystals.[5]

-

Protocol 2: Light-Induced "Green" Synthesis

This modern approach employs a greener bromine source and visible light to initiate the radical reaction, avoiding the use of halogenated solvents.[1]

-

Materials:

-

4'-methyl-2-cyanobiphenyl (95%)

-

Hydrogen Peroxide (H₂O₂)

-

Hydrobromic Acid (HBr)

-

Diethyl Carbonate

-

-

Procedure:

-

This method utilizes the H₂O₂/HBr system as the bromine source.[1]

-

A simple household LED lamp is used to initiate the radical chain reaction.[1]

-

The reaction is performed in a suitable solvent such as diethyl carbonate.[1]

-

The final product is isolated by simple filtration and washing, with no further purification necessary.[1]

-

This method has been successfully scaled from milligram to multigram quantities, achieving a 71% yield with 97% purity.[1]

-

Protocol 3: Flow Chemistry with Dibromohydantoin

This continuous flow method offers rapid reaction times and efficient mixing.[6][7]

-

Materials:

-

4'-methyl-2-cyanobiphenyl

-

Dibromohydantoin

-

Dichloromethane

-

Sodium bisulfite

-

Isopropyl ether

-

-

Procedure:

-

Prepare two separate solutions:

-

Set the flow rate for both syringes to 1.5 mL/min into a flow reactor.[6][7]

-

Maintain the reactor temperature at 50°C and irradiate with a 475nm LED light for 30 minutes.[6][7]

-

Quench the collected product with 15g of sodium bisulfite.[6][7]

-

Separate the organic phase and remove the solvent by rotary evaporation.[6][7]

-

Recrystallize the crude product from isopropyl ether to yield the pure product.[6][7]

-

Experimental and Logical Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for synthesis and purification.

Conclusion

The synthesis of this compound is a critical step in the manufacturing of essential antihypertensive drugs. While traditional methods like the Wohl-Ziegler bromination are effective, newer, greener alternatives are emerging that offer improved safety and environmental profiles. The choice of synthetic route will depend on factors such as scale, cost, and regulatory considerations. This guide provides a foundational understanding of the key synthetic methodologies and their practical implementation for professionals in the pharmaceutical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 114772-54-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]

- 7. sfdchem.com [sfdchem.com]

- 8. US5621134A - Method for producing this compound - Google Patents [patents.google.com]

- 9. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]

A Technical Guide to the Role of 4'-Bromomethyl-2-cyanobiphenyl in Modern Sartan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sartans, a class of Angiotensin II Receptor Blockers (ARBs), are at the forefront of treating hypertension and related cardiovascular diseases.[1][2] The efficacy of these drugs is intrinsically linked to their unique molecular architecture, specifically the biphenyl tetrazole moiety. A pivotal component in constructing this structure is the intermediate 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2), commonly referred to as Br-OTBN. This technical guide provides an in-depth analysis of the critical role of this intermediate, detailing its application in the synthesis of major sartan drugs, presenting quantitative data from established processes, and outlining detailed experimental protocols.

The Core Function of this compound (BBCB)

This compound is a specialized building block that serves two primary functions in sartan synthesis:

-

Provides the Biphenyl Backbone: It supplies the essential biphenyl scaffold that correctly positions the functional groups necessary for therapeutic activity.[1][3]

-

Acts as a Precursor to the Tetrazole Ring: The 2-cyano (-CN) group is a latent form of the tetrazole ring.[4] This nitrile is later converted into the acidic tetrazole group, a bioisostere for a carboxylic acid, which is crucial for binding to the Angiotensin II receptor.[5]

The synthesis strategy universally involves a key N-alkylation step, where the highly reactive bromomethyl group on BBCB is used to connect the biphenyl moiety to a sartan-specific heterocyclic core.[2][4][6][7] This is followed by the conversion of the nitrile to a tetrazole, typically through a [3+2] cycloaddition reaction with an azide source.[8][9]

Case Study: Synthesis of Losartan

Losartan synthesis prominently features the alkylation of an imidazole derivative with BBCB. The process involves reacting 2-n-butyl-4-chloro-5-formylimidazole (BCFI) with BBCB to form the key cyano aldehyde intermediate, which is subsequently reduced and cyclized.[7][10]

Quantitative Data for Losartan Synthesis

| Step | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

| Alkylation | BCFI, BBCB | K₂CO₃ | Acetonitrile | Reflux | N/A | N/A | [7] |

| Alkylation | BCFI, BBCB | NaOH / TEBAC (PTC) | Toluene / Water | 25 - 30 | 28 - 30 | N/A | [11][12] |

| Reduction | Cyano Aldehyde | NaBH₄ | Methanol | N/A | N/A | N/A | [7][13] |

| Tetrazole Formation | Cyano Alcohol | NaN₃ / TEA·HCl | 1-Methylpyrrolidine | N/A | N/A | N/A | [10] |

PTC: Phase Transfer Catalyst (e.g., Benzyl triethyl ammonium chloride - TEBAC)

Experimental Protocol: Alkylation of BCFI with BBCB

This protocol is a synthesized representation based on published patent literature.[11][12]

-

Reaction Setup: To a stirred solution of demineralized water (360 ml) and sodium hydroxide flakes (14.4 g, 0.36 M), add toluene (900 ml), a phase transfer catalyst such as Benzyl triethyl ammonium chloride (TEBAC) (7.2 g), 4'-(Bromomethyl)-2-cyanobiphenyl (90 g, 0.33 M), and 2-butyl-4-chloro-5-formyl imidazole (65 g, 0.34 M) at room temperature (25-30°C).

-

Reaction Execution: The resulting biphasic solution is stirred vigorously at room temperature for 28-30 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until completion.

-

Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with toluene (200 ml).

-

Purification: The combined organic layers are washed with a 7% sodium hydroxide solution (150 ml) and subsequently with water (200 ml).

-

Isolation: The solvent is removed from the organic layer under reduced pressure to yield the crude cyano aldehyde product, which is taken to the next step (reduction) with or without further purification.

Case Study: Synthesis of Valsartan

The synthesis of Valsartan involves the N-alkylation of an L-valine ester derivative with BBCB.[2][6] This is followed by acylation with valeryl chloride and the final tetrazole formation step.

Quantitative Data for Valsartan Synthesis

| Step | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

| N-Alkylation | L-valine methyl ester HCl, BBCB | K₂CO₃ | Dioxane | 60 - 80 | 10 | N/A | [6] |

| N-Alkylation | L-valine benzyl ester, BBCB | Na₂CO₃ | Ethyl Acetate | 70 (reflux) | 12 | N/A | [14] |

| Acylation | N-alkylated intermediate, Valeryl chloride | Triethylamine | CH₂Cl₂ | N/A | N/A | 92% | [2] |

| Tetrazole Formation | Acylated intermediate | Tributyltin azide | Xylene | N/A | N/A | 62% | [2] |

Experimental Protocol: N-Alkylation for Valsartan Intermediate

This protocol is adapted from patent literature.[14]

-

Reaction Setup: A solution of L-valine benzyl ester (262 g) and sodium carbonate (240 g) in ethyl acetate (600 ml) is prepared in a reaction vessel and heated to a mild reflux.

-

Reagent Addition: A solution of this compound (300 g) dissolved in ethyl acetate (4500 ml) is added slowly to the refluxing mixture over a period of 4 hours at approximately 70°C.

-

Reaction Execution: The reaction mixture is maintained under reflux for an additional 12 hours.

-

Work-up: The mixture is cooled to room temperature, and water (3000 ml) is added. The mixture is stirred for 10 minutes, and the layers are separated.

-

Purification: The organic layer is washed sequentially with water (3000 ml) and a 10% aqueous sodium chloride solution (3000 ml).

-

Isolation: The organic solvent is removed by distillation under vacuum to yield the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester.

Case Study: Synthesis of Irbesartan

Irbesartan synthesis is characterized by the alkylation of a unique spiro-imidazole derivative, 2-n-butyl-1,3-diazaspiro[7][7]non-1-en-4-one, with BBCB.[4][15]

Quantitative Data for Irbesartan Synthesis

| Step | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

| Alkylation | Spiro-imidazole HCl, BBCB | KOH | Acetone | 53 - 56 (reflux) | 5 - 6 | N/A | [16] |

| Alkylation | Spiro-imidazole HCl, BBCB | NaOH | N/A | N/A | N/A | N/A | [4][15] |

| Alkylation | Spiro-imidazole HCl, BBCB | NaOH / TBAB (PTC) | Toluene | 40 - 45 | 8 | N/A | [17] |

| Tetrazole Formation | Cyano Irbesartan | Tributyltin azide | Xylene | Reflux | N/A | N/A | [18] |

| Tetrazole Formation | Cyano Irbesartan | NaN₃ / TEA·HCl | 1-methylpyrrolidin-2-one | 121 - 123 | N/A | N/A | [4] |

TBAB: Tetrabutylammonium bromide

Experimental Protocol: Alkylation for Irbesartan Intermediate

This protocol is a synthesized representation based on published patent literature.[16]

-

Pre-treatment: A mixture of 2-n-Butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride (500 g), acetone (5000 ml), and potassium hydroxide (360 g) is stirred at 25-30°C for 2 hours. The precipitated KCl salt is removed by filtration.

-

Reaction Setup: The filtrate from the previous step is added to 4-Bromomethyl-2'-cyanobiphenyl (590 g) and potassium carbonate at 25-30°C.

-

Reaction Execution: The contents are heated to reflux (53-56°C) and maintained for 5-6 hours.

-

Work-up: Acetone is completely distilled off. Water (2500 ml) and methylene dichloride (2500 ml) are added. The layers are separated. The aqueous layer is further extracted with methylene dichloride (1400 ml).

-

Purification: The combined organic layers are washed with water (2800 ml) and a 10% sodium chloride solution (1400 ml).

-

Isolation: The solvent is removed under vacuum to yield 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one.

The Critical Cyano to Tetrazole Conversion

The final key transformation in many sartan syntheses is the conversion of the nitrile group, introduced by BBCB, into the 5-substituted 1H-tetrazole ring. This is a [3+2] cycloaddition reaction between the nitrile and an azide anion.[9] While early syntheses frequently used hazardous and toxic organotin azides (e.g., tributyltin azide), modern processes favor safer alternatives.[2] The most common method involves sodium azide (NaN₃) in the presence of an activator.[9][19][20]

Common activators include:

-

Lewis Acids: Zinc salts (e.g., ZnCl₂) can coordinate to the nitrile nitrogen, making the carbon more electrophilic.[20]

-

Brønsted Acids: Ammonium chloride or amine hydrochlorides (e.g., triethylamine hydrochloride) can protonate the nitrile, achieving similar activation.[4][5][10]

Conclusion

This compound is an indispensable cornerstone in the synthesis of the sartan class of ARBs.[1][3][21] Its bifunctional nature—a reactive alkylating agent on one end and a tetrazole precursor on the other—provides a highly efficient and convergent route to these complex and vital pharmaceutical agents. An understanding of the reaction conditions, protocols, and quantitative outcomes associated with its use is fundamental for professionals engaged in the research, development, and manufacturing of antihypertensive therapies. The continued optimization of reactions involving BBCB is a key area of process chemistry, aiming for higher yields, greater purity, and more environmentally benign synthetic routes.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. raco.cat [raco.cat]

- 5. youtube.com [youtube.com]

- 6. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Process For Preparing Losartan Potassium [quickcompany.in]

- 11. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]

- 12. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 13. WO2010029457A2 - An improved process for preparing losartan potassium - Google Patents [patents.google.com]

- 14. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 15. WO2005113518A1 - Process for preparing irbesartan - Google Patents [patents.google.com]

- 16. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]

- 17. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 1H-Tetrazole synthesis [organic-chemistry.org]

- 21. nbinno.com [nbinno.com]

The Pivotal Role of 4'-Bromomethyl-2-cyanobiphenyl in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromomethyl-2-cyanobiphenyl is a critical pharmaceutical intermediate, indispensable in the synthesis of a significant class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the manufacturing of blockbuster drugs such as Valsartan, Losartan, and Irbesartan. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

This compound, with the CAS number 114772-54-2, is a bifunctional organic compound featuring a bromomethyl group and a cyano group attached to a biphenyl backbone.[1][2] This unique structure makes it a highly versatile reagent in organic synthesis. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, enabling the connection of the biphenyl moiety to various heterocyclic systems.[1] Simultaneously, the cyano group can be converted into a tetrazole ring, a key pharmacophore in many sartan drugs responsible for their selective binding to the angiotensin II type 1 (AT₁) receptor.[1] The evolution of its synthesis and its application has been driven by the commercial success of sartan drugs in treating hypertension and other cardiovascular diseases.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this intermediate.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀BrN | [1][5] |

| Molecular Weight | 272.14 g/mol | [1][5] |

| Appearance | Off-white to cream powder/crystal | [1][2] |

| Melting Point | 125-128 °C | [1][5] |

| Boiling Point | 413.2 ± 38.0 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [5] |

| Purity | Typically >98.0% (GC), with some sources reporting >99.0% | [2][3][4] |

| Water Solubility | Insoluble | [5] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the radical bromination of its precursor, 4'-methyl-2-cyanobiphenyl. Various methods have been developed to optimize this reaction for industrial-scale production, focusing on yield, purity, and safety.

General Reaction Pathway

The synthesis involves the selective bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. This is typically achieved using a brominating agent and a radical initiator.

Caption: General synthesis pathway for this compound.

Experimental Protocols

This method is a common laboratory and industrial-scale procedure.

Materials:

-

4'-methyl-2-cyanobiphenyl

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)

-

1,2-Dichloroethane or Carbon Tetrachloride (CCl₄)

Procedure:

-

Dissolve 4'-methyl-2-cyanobiphenyl in 1,2-dichloroethane in a reaction vessel equipped with a reflux condenser and a stirrer.[6]

-

Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents) to the solution.[6]

-

Heat the mixture gradually to reflux. An exothermic reaction may be observed.[6]

-

Maintain the reflux for 4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[6]

-

After completion, cool the reaction mixture to approximately 50°C.

-

Wash the organic phase three times with hot water to remove succinimide.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the organic phase under reduced pressure to yield crude this compound as a cream-colored solid.

-

The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether.[7]

This method offers an alternative to NBS and can be advantageous in certain industrial settings.

Materials:

-

4'-methyl-2-cyanobiphenyl

-

Liquid Bromine (Br₂)

-

Sodium bromate (oxidant)

-

2,2'-Azobis(2-methylbutyronitrile) (radical initiator)

-

Monochlorobenzene (solvent)

-

Water

Procedure:

-

Charge a reactor with 4'-methyl-2-cyanobiphenyl, sodium bromate, and monochlorobenzene.[8]

-

Heat the mixture to 65°C.

-

Add the radical initiator, 2,2'-azobis(2-methylbutyronitrile).[8]

-

Slowly add liquid bromine (approximately 0.5-0.6 molar equivalents) to the reaction mixture over several hours while maintaining the temperature.[8] The use of an oxidant allows for the in-situ regeneration of bromine from the HBr byproduct, driving the reaction to completion with a substoichiometric amount of initial bromine.[1]

-

After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

The filtrate is then cooled further (e.g., to 5°C) to crystallize the product.

-

The precipitated this compound is collected by filtration and dried.

Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound is a cornerstone intermediate for the synthesis of numerous sartan drugs. The general synthetic strategy involves the alkylation of a heterocyclic moiety with this compound, followed by the conversion of the cyano group to a tetrazole ring.

Synthesis of Valsartan

Caption: Synthetic pathway for Valsartan from this compound.

Experimental Protocol for the Synthesis of N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester:

-

In a reaction vessel, combine this compound, L-valine methyl ester hydrochloride, and an organic solvent such as dioxane, toluene, or DMF.[9]

-

Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.[9]

-

Heat the reaction mixture to a temperature between 60-80°C.[9]

-

Maintain the reaction for 6-20 hours, monitoring for completion.[9]

-

Upon completion, the product, N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester, is isolated and purified.

Subsequent steps involve acylation with valeryl chloride and the formation of the tetrazole ring using reagents like tributyltin azide, followed by hydrolysis to yield Valsartan.[10]

Synthesis of Losartan

Caption: Synthetic pathway for Losartan from this compound.

Experimental Protocol for the Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole:

-

Prepare a stirred solution of water, a base such as sodium hydroxide, a phase transfer catalyst like benzyl triethyl ammonium chloride (TEBAC), and a solvent like toluene.[11]

-

Add this compound and 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) to the mixture at room temperature.[11]

-

Stir the solution at room temperature for an extended period (e.g., 28-30 hours).[11]

-

After the reaction is complete, the organic layer is separated, washed, and the solvent is removed to yield the cyano aldehyde intermediate.

This intermediate is then reduced with sodium borohydride to the corresponding alcohol, followed by reaction with sodium azide to form the tetrazole ring of Losartan.[12][13]

Synthesis of Irbesartan

Caption: Synthetic pathway for Irbesartan from this compound.

Experimental Protocol for the Synthesis of 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one:

-

In a suitable solvent like acetone, stir 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride with a base such as potassium hydroxide.[14]

-

Filter the mixture to remove the inorganic salt byproduct.

-

To the filtrate, add this compound and a base like potassium carbonate.[14]

-

Heat the mixture to reflux for several hours (e.g., 5-6 hours).[14]

-

After completion, distill off the solvent.

-

Perform a workup with water and an organic solvent (e.g., methylene dichloride) to extract the product.

-

The organic layer is then washed, dried, and concentrated to give the desired intermediate.

The final step in the synthesis of Irbesartan involves the reaction of this intermediate with an azide source, such as sodium azide, often in the presence of an amine salt like triethylamine hydrochloride, to form the tetrazole ring.[15]

Conclusion

This compound is a quintessential example of a high-value pharmaceutical intermediate. Its synthesis has been extensively optimized to meet the demands of the pharmaceutical industry for the production of sartan-class drugs. The experimental protocols and synthetic pathways detailed in this guide underscore the versatility and importance of this compound. As the demand for effective and safe antihypertensive medications continues to grow, the role of this compound in enabling the efficient and large-scale synthesis of these life-saving drugs remains paramount. Further research and development in the synthesis of this intermediate will likely focus on greener and more cost-effective manufacturing processes.

References

- 1. This compound | 114772-54-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. sfdchem.com [sfdchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]

- 8. KR100885148B1 - Method for preparing this compound - Google Patents [patents.google.com]

- 9. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. An Improved Process For Preparing Losartan Potassium [quickcompany.in]

- 14. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]

- 15. raco.cat [raco.cat]

The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide

Introduction: The development of angiotensin II receptor blockers, commonly known as sartans, marked a significant advancement in the management of hypertension and other cardiovascular diseases. At the heart of the chemical synthesis of many of these life-saving drugs lies a key intermediate: 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN). This technical guide provides an in-depth exploration of the discovery and synthesis of this pivotal precursor, offering detailed experimental protocols, comparative quantitative data, and a visual representation of the synthetic pathways and the biological system these drugs target. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

The Genesis of a Precursor: Synthesis of this compound

The primary route to this compound involves the free-radical bromination of its precursor, 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN). This reaction selectively targets the benzylic methyl group, introducing a bromine atom to create the reactive bromomethyl functionality essential for the subsequent steps in sartan synthesis. Various brominating agents and reaction conditions have been developed to optimize this transformation, aiming for high yield and purity while minimizing the formation of byproducts such as the dibrominated species.

Synthesis of the Starting Material: o-Tolylbenzonitrile (OTBN)

Before the critical bromination step, the synthesis of o-tolylbenzonitrile itself is a key consideration. A common and effective method is the Suzuki coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of o-Tolylbenzonitrile (OTBN) via Suzuki Coupling

-

Reactants: 2-Bromobenzonitrile, 4-methylphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and a base such as sodium carbonate (Na₂CO₃).

-

Solvent: A mixture of toluene, ethanol, and water.

-

Procedure:

-

To a reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid, sodium carbonate, and the solvent mixture.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add the palladium(II) acetate and triphenylphosphine catalysts.

-

Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure o-tolylbenzonitrile.

-

Bromination of o-Tolylbenzonitrile to this compound

The conversion of OTBN to Br-OTBN is a critical step, and several methods have been reported. The most common approach is a free-radical bromination.

Experimental Protocol 1: Bromination using N-Bromosuccinimide (NBS)

-

Reactants: o-Tolylbenzonitrile (OTBN), N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).

-

Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Procedure:

-

Dissolve o-tolylbenzonitrile in the chosen solvent in a reaction flask equipped with a reflux condenser and a nitrogen inlet.

-

Add N-bromosuccinimide and the radical initiator to the solution.

-

Heat the mixture to reflux (around 77°C for CCl₄) and maintain for 2-4 hours. The reaction is often initiated with a light source (e.g., a tungsten lamp).

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a white to off-white crystalline solid.

-

Experimental Protocol 2: Bromination using Dibromodimethylhydantoin (DBDMH)

-

Reactants: o-Tolylbenzonitrile (OTBN), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and a radical initiator (AIBN).

-

Solvent: Acetonitrile.

-

Procedure:

-

To a solution of OTBN in acetonitrile, add DBDMH and AIBN.

-

Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the dimethylhydantoin byproduct.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization.

-

Quantitative Data on the Synthesis of this compound

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes reported quantitative data for different bromination methods.

| Brominating Agent | Radical Initiator | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | 2-4 | 70-85 | >98 | General textbook procedure |

| Dibromodimethylhydantoin | AIBN | Acetonitrile | 5-6 | ~80 | ~98 | |

| Bromine | AIBN | Monochlorobenzene | 5-6 | 85.4 | 98.5 | European Patent EP 0853081 B1 |

| Sodium Bromate/HBr | Light | Ethyl Acetate/Water | 6-7 | 85 | >99 | Chinese Patent CN102491970A |

Construction of the Sartan Core: Utilizing this compound

The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for N-alkylation reactions. This is the key step where the biphenyl moiety is attached to the heterocyclic core of the sartan molecule. The general scheme involves the reaction of Br-OTBN with the appropriate imidazole or spirocyclic derivative, which varies depending on the specific sartan being synthesized (e.g., losartan, valsartan, irbesartan).

General Experimental Protocol for N-Alkylation

-

Reactants: this compound, the specific heterocyclic core (e.g., 2-butyl-4-chloro-5-formylimidazole for losartan), and a base (e.g., potassium carbonate, sodium hydroxide).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

Dissolve the heterocyclic core in the chosen solvent in a reaction flask.

-

Add the base and stir the mixture at room temperature for a short period.

-

Add a solution of this compound in the same solvent dropwise to the mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and maintain for several hours until the reaction is complete as monitored by TLC or HPLC.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude product, a cyanobiphenyl-alkylated heterocycle, can be purified by recrystallization.

-

Conversion of the Cyano Group to the Tetrazole Ring

The final key transformation in the synthesis of most sartan drugs is the conversion of the cyano group on the biphenyl ring into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide source, often in the presence of a catalyst.

Experimental Protocol: Tetrazole Formation using Sodium Azide

-

Reactants: The cyanobiphenyl-alkylated intermediate, sodium azide (NaN₃), and a catalyst such as triethylamine hydrochloride or zinc chloride.

-

Solvent: A high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or DMF.

-

Procedure:

-

To a solution of the cyanobiphenyl intermediate in the solvent, add sodium azide and the catalyst.

-

Heat the reaction mixture to a high temperature (typically 120-150°C) for an extended period (24-48 hours). Caution: Sodium azide is highly toxic and potentially explosive, especially in the presence of acids. This reaction should be carried out with extreme care in a well-ventilated fume hood with appropriate safety measures.

-

Monitor the reaction for the disappearance of the nitrile peak in the IR spectrum or by HPLC.

-

After completion, cool the reaction mixture and carefully acidify with an acid (e.g., hydrochloric acid) to protonate the tetrazole ring and precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry.

-

The crude sartan can be further purified by recrystallization. For example, losartan can be converted to its potassium salt for purification and formulation.

-

Quantitative Data for Sartan Synthesis from this compound

The following table provides a summary of reported yields for the synthesis of different sartans starting from the key intermediate.

| Sartan | Heterocyclic Core | N-Alkylation Yield (%) | Tetrazole Formation Yield (%) | Overall Yield from Br-OTBN (%) | Reference |

| Losartan | 2-butyl-4-chloro-5-formylimidazole | ~85 | ~70 | ~60 | US Patent 5,138,069 |

| Valsartan | L-valine methyl ester | ~85 | ~62 | ~53 | |

| Irbesartan | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | ~80 | ~75 | ~60 |

Visualizing the Synthetic and Biological Pathways

To better understand the chemical and biological context of this compound and the resulting sartan drugs, the following diagrams illustrate the key pathways.

Synthesis of this compound

Caption: Synthetic pathway to this compound.

General Synthesis of a Sartan Drug

Caption: General synthetic route to sartan drugs from Br-OTBN.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Sartans

Sartan drugs exert their therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

Caption: The RAAS pathway and the inhibitory action of sartan drugs.

Conclusion

The discovery and optimization of the synthesis of this compound have been instrumental in the large-scale production of sartan antihypertensive drugs. Its unique structure, featuring a pre-functionalized biphenyl core, provides an efficient and versatile platform for the construction of these complex and vital medications. Understanding the detailed synthetic protocols, the quantitative aspects of the reactions, and the biological context of the target pathway is essential for researchers and professionals in the pharmaceutical industry. The continued refinement of the synthesis of this key

A Preliminary Investigation into the Reactivity of 4'-Bromomethyl-2-cyanobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of pharmaceuticals widely used in the management of hypertension. Its reactivity is central to the efficient construction of the core structure of many "sartan" drugs. This technical guide provides a preliminary investigation into the reactivity of this compound, focusing on its synthesis, principal reactions, and stability. Quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified formatting for clarity and accessibility.

Introduction

This compound, also known as OTBN-Br, is a bifunctional organic compound featuring a bromomethyl group and a cyano group attached to a biphenyl scaffold. The strategic placement of these functional groups makes it an essential building block in the pharmaceutical industry, particularly for the synthesis of ARBs such as Losartan, Valsartan, and Irbesartan. The primary mode of reactivity involves nucleophilic substitution at the benzylic bromide, a facile reaction that allows for the coupling of the biphenyl moiety to various heterocyclic systems characteristic of sartan drugs.[1] This guide will delve into the key aspects of its chemical behavior.

Synthesis of this compound

The most common method for the synthesis of this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl. This reaction is typically initiated by a radical initiator and proceeds via a free radical chain mechanism. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine.

Quantitative Data for Synthesis

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 4'-methyl-2-cyanobiphenyl | N-Bromosuccinimide | Benzoyl peroxide | 1,2-dichloroethane | Reflux | Not specified | Not specified | [2] |

| 4'-methyl-2-cyanobiphenyl | Bromine | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride | 40 | 89.4 | 99.0 | [3] |

| 4'-methyl-2-cyanobiphenyl | Bromine | 2,2'-azobisisobutyronitrile | Ethylene dichloride | 70 | 81.6 | 98.0 | US5621134A |

| 4'-methyl-2-cyanobiphenyl | Dibromohydantoin | LED light (475nm) | Dichloromethane | 50 | 94 | 90 | [4] |

| 4'-methyl-2-cyanobiphenyl | Bromine | 2,2'-azobis(2-methylbutyronitrile) / Sodium bromate | Monochlorobenzene | 80 | 78 | Not specified | [5] |

Experimental Protocol: Synthesis using Bromine and a Radical Initiator

Materials:

-

4'-methyl-2-cyanobiphenyl

-

Bromine

-

2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)

-

Ethylene dichloride

-

n-Heptane

-

Water

Procedure:

-

In a reaction vessel, dissolve 50 g (0.2591 mol) of 4'-methyl-2-cyanobiphenyl and 4.0 g (0.0130 mol) of 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) in 500 g of ethylene dichloride.[3]

-

Control the internal temperature to 40 ± 2 °C.[3]

-

Add 41.4 g (0.2591 mol) of Br₂ dropwise over a period of 2 hours, maintaining the temperature at 40 ± 2 °C.[3]

-

After the addition is complete, maintain the reaction mixture at the same temperature for one hour.[3]

-

Wash the reaction mixture with 250 g of water and separate the organic layer.[3]

-

Condense the organic layer by removing the solvent under reduced pressure.[3]

-

Recrystallize the resulting solid from a mixture of ethylene dichloride (150 ml) and n-heptane (600 ml) to yield this compound.[3]

Synthesis Workflow

Reactivity of the Bromomethyl Group: Nucleophilic Substitution

The primary and most synthetically useful reaction of this compound is the nucleophilic substitution of the bromide ion. The benzylic position of the bromine atom makes it highly susceptible to attack by a wide range of nucleophiles, forming a new carbon-nucleophile bond. This reaction is the cornerstone of its application in the synthesis of sartan drugs.

Quantitative Data for Nucleophilic Substitution Reactions

| Sartan Precursor (Nucleophile) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-n-butyl-4-chloro-5-formylimidazole (Losartan precursor) | Sodium hydroxide | Toluene / Water | 25-30 | 83 | [6] |

| 2-n-butyl-4-chloro-5-formylimidazole (Losartan precursor) | Sodium hydroxide | DMF | 25-40 | Not specified | [1][7] |

| L-valine methyl ester hydrochloride (Valsartan precursor) | Potassium carbonate | Not specified | 60-80 | Not specified | [8] |

| 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one (Irbesartan precursor) | Sodium hydroxide | Not specified | Not specified | Not specified | [9] |

Experimental Protocol: Alkylation of a Losartan Precursor

Materials:

-

This compound

-

2-butyl-4-chloro-5-formylimidazole

-

Sodium hydroxide

-

Toluene

-

Benzyl triethyl ammonium chloride (TEBAC)

-

Water

-

Isopropyl alcohol

Procedure:

-

To a stirred solution of 360 ml of demineralized water and 14.4 g (0.36 M) of sodium hydroxide flakes, add 900 ml of toluene, 7.2 g of benzyl triethyl ammonium chloride (TEBAC), 90 g (0.33 M) of this compound, and 65 g (0.34 M) of 2-butyl-4-chloro-5-formylimidazole at room temperature (25-30 °C).[6]

-

Stir the solution at room temperature for 28-30 hours.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[6]

-

Upon completion, separate the organic layer and extract the aqueous layer with 200 ml of toluene.[6]

-

Combine the organic layers and wash with 150 ml of 7% sodium hydroxide solution, followed by a final wash with 200 ml of water.[6]

-

Concentrate the organic layer to obtain the crude product.[6]

-

Triturate the crude product with isopropyl alcohol to yield 1-(2'-cyanobiphenyl-4-methyl)-2-butyl-4-chloro-5-formylimidazole.[6]

Generalized Nucleophilic Substitution Pathway

Reactivity of the Cyano Group